

Application Note: Optimization of PQR620 Concentration for Lymphoma Cell Lines

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Compound of Interest

Compound Name: PQR620

Cat. No.: B1150041

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Executive Summary & Mechanism of Action

PQR620 is a highly potent, selective, and brain-penetrant mTORC1/2 inhibitor.[1][2][3][4][5] Unlike its predecessor PQR309 (Bimiralisib), which is a pan-PI3K/mTOR inhibitor, **PQR620** demonstrates high selectivity for mTOR (>1000-fold over PI3K

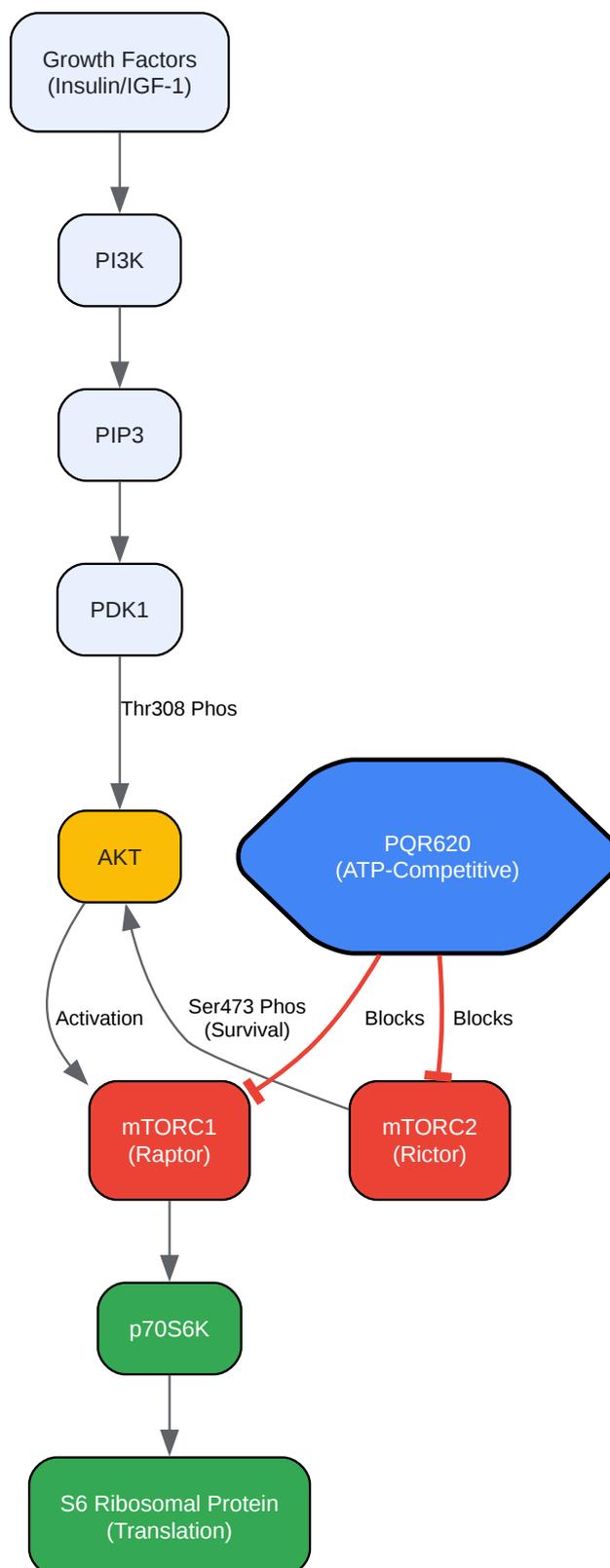
), making it a precision tool for dissecting the mTOR signaling node in lymphoma.

In lymphoma models, particularly Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL), **PQR620** exhibits a median IC50 of approximately 250 nM.[4][6] However, sensitivity varies significantly based on histotype (B-cell vs. T-cell) and genetic background (TP53 status).

Mechanistic Pathway (PQR620 vs. Rapalogs)

Unlike allosteric inhibitors (rapalogs) that incompletely inhibit mTORC1 and often trigger a feedback loop activating AKT, **PQR620** competes for the ATP binding site, effectively blocking both:

- mTORC1: Preventing phosphorylation of 4E-BP1 and S6K (translation/growth).
- mTORC2: Preventing phosphorylation of AKT at Ser473 (survival).[7]



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Figure 1: **PQR620** Mechanism of Action. By targeting the ATP cleft, **PQR620** inhibits both mTOR complexes, preventing the AKT feedback loop often seen with rapalogs.

Experimental Optimization Workflow

To determine the optimal concentration for your specific cell line, do not rely on a single literature value. Cell line drift and culture conditions (FBS batch) can shift IC50s by 2-3 fold.

Recommended Concentration Ranges

- Proliferation Assays (72h): 0.01 nM – 10

M (Log scale).

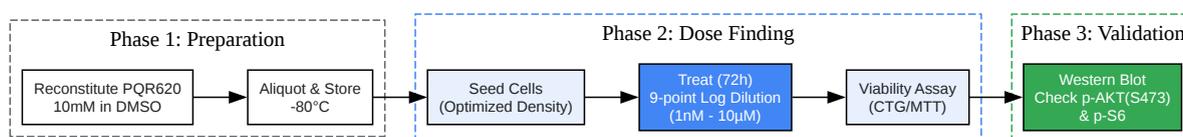
- Signaling/Western Blot (2-24h): 0.5

M – 2.0

M (To ensure complete target saturation).

- Routine Screening: 250 nM (Sensitive lines) vs. 1

M (Resistant lines).



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Figure 2: Optimization Workflow. From stock preparation to IC50 determination and signaling validation.

Detailed Protocols

Protocol A: Dose-Response Viability Assay (72h)

Objective: Determine the IC₅₀ of **PQR620** for a specific lymphoma line.

Materials:

- **PQR620** (Solid powder or 10mM DMSO stock).
- Assay: CellTiter-Glo® (Promega) or MTT.
- Plate: 96-well (white opaque for CTG) or 384-well.

Step-by-Step:

- Stock Preparation: Dissolve **PQR620** in 100% DMSO to create a 10 mM master stock. Vortex for 1 minute.
- Cell Seeding:
 - Seed lymphoma cells (suspension) at 5,000 – 10,000 cells/well in 90 L of complete media (RPMI + 10% FBS).
 - Critical: Ensure cells are in log-phase growth.
- Compound Dilution (10x):
 - Prepare a 9-point serial dilution (1:3 or 1:4) in media (not pure DMSO) to keep final DMSO constant.
 - Top concentration: 100 M (Final on cells: 10 M).
 - Lowest concentration: ~1 nM.
- Treatment:
 - Add 10

L of the 10x diluted compound to the 90

L cells.

- Final DMSO concentration should be

0.1%.

- Include Vehicle Control (0.1% DMSO only) and Positive Control (1

M Staurosporine or 10

M **PQR620**).

- Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
- Readout: Add detection reagent (e.g., CellTiter-Glo), shake for 2 mins, incubate 10 mins, read Luminescence.

Protocol B: Target Engagement (Western Blot)

Objective: Confirm dual inhibition of mTORC1 and mTORC2.

Step-by-Step:

- Seed: 2 x 10⁶ cells in 6-well plates (2 mL volume).

- Treat: Add **PQR620** at 1

M and 2

M (High dose required for complete signaling shutdown in short timeframes).

- Timepoint: 24 hours is standard for **PQR620** to observe downstream effects, though p-AKT reduction can be seen as early as 2-4 hours.
- Lysis: Wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Crucial).
- Targets to Probe:
 - mTORC1 readout: p-S6 Ribosomal Protein (Ser235/236) or p-4E-BP1.

- mTORC2 readout: p-AKT (Ser473).[7] Note: p-AKT (Thr308) is PDK1 dependent and may remain stable.
- Total protein: Total AKT, Total S6, GAPDH/Actin.

Reference Data & Expected Results

The following data summarizes expected sensitivity profiles for various lymphoma subtypes based on extensive screening (Tarantelli et al., 2020; Beaufils et al., 2018).

Table 1: Expected IC50 Values by Subtype

Lymphoma Subtype	Sensitivity	Expected Median IC50	95% CI Range	Notes
Mantle Cell (MCL)	High	~136 nM	74 – 233 nM	Most sensitive subtype.
DLBCL (GCB)	Moderate	~250 nM	200 – 300 nM	Standard sensitivity.
DLBCL (ABC)	Moderate	~250 nM	200 – 300 nM	Cell of origin does not impact PQR620.
T-Cell Lymphoma	Low	~450 nM	300 – 600 nM	Significantly less sensitive than B-cell.
ALK+ ALCL	Resistant	> 1000 nM	N/A	Constitutive ALK signaling bypasses mTOR blockade.
TP53 Mutated	Reduced	~300 - 400 nM	240 – 360 nM	Lack of TP53 reduces apoptotic response.

Interpretation of Results

- Cytostatic vs. Cytotoxic: **PQR620** is primarily cytostatic (halts growth) rather than cytotoxic (killing) in many lines. Expect a plateau in viability curves rather than complete ablation unless high doses (>5

M) are used.

- Apoptosis: Only ~15% of lymphoma lines show significant apoptosis (Annexin V+) at 72h.

Troubleshooting & Tips

- Solubility: **PQR620** is hydrophobic. If precipitation occurs in media at >10

M, ensure the intermediate dilution step is performed carefully. Do not add 100% DMSO stock directly to the well; dilute in media first.

- FBS Interference: High serum concentrations (20%) can bind drugs. Standardize to 10% FBS.
- B-Cell Receptor (BCR) Activation: If stimulating cells with anti-IgM, the IC50 of **PQR620** may shift as the PI3K pathway becomes hyper-activated.
- Distinguishing **PQR620** vs PQR309: Ensure you are using the correct compound. PQR309 is a pan-PI3K/mTOR inhibitor.[5][8][9] **PQR620** is an mTOR-selective inhibitor.[1][2][3][4][5][10]

If you see inhibition of PI3K specific markers at low doses (<100 nM), you may have PQR309 or contamination.

References

- Tarantelli, C., et al. (2020). "The Novel TORC1/2 Kinase Inhibitor **PQR620** Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax." [7] *Cancers* (Basel).
 - Key Insight: Establishes the median IC50 of 250 nM across 56 lymphoma lines and demonstrates synergy with Venetoclax. [7]
- Beaufils, F., et al. (2018). "Discovery and Preclinical Characterization of **PQR620**, a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders." [5] *Journal*

of Medicinal Chemistry.

- Key Insight: Describes the chemical synthesis, kinase selectivity profile (>1000x selective over PI3K), and brain penetration properties.[1]
- Brandt, C., et al. (2018). "The Novel, Catalytic mTORC1/2 Inhibitor **PQR620** Effectively Crosses the Blood-Brain Barrier and Shows Antitumor Activity in Glioma Models." Oncotarget.
 - Key Insight: Validates the use of **PQR620** in CNS-involved malignancies, relevant for CNS-lymphoma models.

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